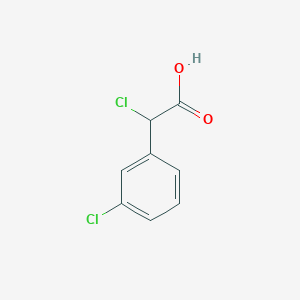

2-Chloro-2-(3-chlorophenyl)acetic acid

CAS No.: 1368465-26-2

Cat. No.: VC8459760

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368465-26-2 |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.03 g/mol |

| IUPAC Name | 2-chloro-2-(3-chlorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |

| Standard InChI Key | KTDVGGSTOFEZKZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-2-(3-chlorophenyl)acetic acid, reflects its substitution pattern: a chlorine atom at the alpha-carbon of the acetic acid chain and a second chlorine at the meta position of the aromatic ring . The SMILES notation \text{C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl and InChIKey KTDVGGSTOFEZKZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Computed Molecular Properties

Stereochemical Considerations

The molecule’s planar aromatic ring and tetrahedral alpha-carbon create a rigid yet polar structure. Density functional theory (DFT) simulations predict intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-chlorine, potentially stabilizing the conformation .

Physicochemical Properties

Solubility and Reactivity

With an XLogP3 value of 2.7, the compound is moderately lipophilic, favoring organic solvents like dichloromethane or ethyl acetate over water . The carboxylic acid group confers acidity (), enabling salt formation under basic conditions. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophiles such as amines or thiols .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:

-

NMR: A downfield-shifted singlet for the acidic proton (~12 ppm) and aromatic protons as a multiplet (7.2–7.6 ppm) .

-

IR: Strong absorption bands at ~1700 cm (C=O stretch) and 750 cm (C-Cl stretch) .

Synthetic Pathways

Reported Methods

-

Chlorination: Introducing chlorine at the phenyl ring’s 3-position.

-

Carbonylation: Reaction with CO in the presence of cobalt acetate/nitrate catalysts .

Table 2: Hypothetical Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | Cobalt acetate/nitrate |

| Solvent | n-Butanol |

| Temperature | 40°C |

| Pressure | 0.3–0.5 MPa CO |

| Reaction Time | 12–24 hours |

Challenges and Optimization

Steric hindrance from the 3-chloro substituent may reduce reaction yields compared to para-substituted analogs. Purification via acid-base extraction (pH adjustment to 3) and recrystallization could isolate the product .

| Quantity | Price | Availability |

|---|---|---|

| 50 mg | $248 | 2–3 weeks |

| 1 g | $987 | 2–3 weeks |

Predicted Analytical Data

Collision Cross Section (CCS)

Ion mobility spectrometry predictions for adducts are as follows :

Table 4: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 204.98177 | 136.5 |

| [M+Na] | 226.96371 | 150.3 |

| [M-H] | 202.96721 | 137.7 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume